molecular formula C11H14ClNO B3172649 3-Chloro-2-(cyclopentyloxy)aniline CAS No. 946730-52-5

3-Chloro-2-(cyclopentyloxy)aniline

Cat. No.: B3172649
CAS No.: 946730-52-5
M. Wt: 211.69 g/mol
InChI Key: PTRMVPIRANOHDN-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopentyloxy)aniline is an organic compound with the molecular formula C11H14ClNO It consists of an aniline ring substituted with a chlorine atom and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopentyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with cyclopentanol in the presence of a base. The reaction typically requires heating and may be catalyzed by a transition metal catalyst to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature, pressure, and catalyst concentration, ensures efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopentyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Mechanism of Action

The mechanism by which 3-Chloro-2-(cyclopentyloxy)aniline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(cyclopentyloxy)aniline is unique due to the presence of both the chlorine atom and the cyclopentyloxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-2-cyclopentyloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRMVPIRANOHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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